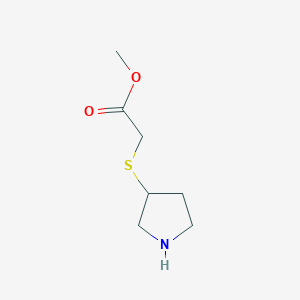

Methyl (pyrrolidin-3-ylthio)acetate

Description

Properties

CAS No. |

748797-12-8 |

|---|---|

Molecular Formula |

C7H13NO2S |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

methyl 2-pyrrolidin-3-ylsulfanylacetate |

InChI |

InChI=1S/C7H13NO2S/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3 |

InChI Key |

RDORTHXTYOIINF-UHFFFAOYSA-N |

SMILES |

COC(=O)CSC1CCNC1 |

Canonical SMILES |

COC(=O)CSC1CCNC1 |

Origin of Product |

United States |

Scientific Research Applications

Methyl (pyrrolidin-3-ylthio)acetate and its derivatives have applications spanning medicinal chemistry, organic synthesis, and material science. Research on these compounds reveals their use as building blocks in synthesizing pharmaceuticals, cosmetics, and other specialty chemicals .

Synthesis and Characterization

The synthesis of this compound derivatives often involves reacting pyrrolidine compounds with thioacetic acid or related thio compounds, with subsequent spectroscopic techniques such as NMR and mass spectrometry confirming the structure and purity of the resulting product.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine + Thioacetic Acid | Reflux in organic solvent | 70% |

| 2 | Hydrochloric Acid Treatment | Room temperature | 85% |

Scientific Research Applications

- Antimicrobial Activity: Methyl 2-(pyrrolidin-3-ylthio)acetate hydrochloride has shown antimicrobial properties, proving effective against various strains of bacteria and fungi .

- Staphylococcus aureus: 0.025 mg/mL

- Escherichia coli: 0.0195 mg/mL

- Candida albicans: 0.0048 mg/mL

- Medicinal Chemistry: Due to their biological activities, pyrrolidine derivatives serve as lead compounds in pharmaceutical development. They are also key precursors for obtaining drugs . For example, Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has potential biological activities and therapeutic applications in medicinal chemistry.

- Cosmetics: Experimental design techniques are employed to optimize the formulation and development of stable, safe, and effective cosmetic products using pyrrolidine derivatives .

- Versatile Building Block: Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate incorporates a thiophene ring, a pyrrolidine group, and a methyl ester functionality, making it versatile for chemical reactions and applications in medicinal chemistry, materials science, and organic synthesis.

- Inhibitory Activity : Sulfonamides containing pyrrolidine demonstrate antimicrobial activity and HMG-CoA reductase inhibitory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares Methyl (pyrrolidin-3-ylthio)acetate with related compounds from the provided evidence:

Key Comparative Insights

Solubility and Polarity

- This compound exhibits balanced polarity due to its ester and amine groups, favoring solubility in polar aprotic solvents.

- Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo...) has enhanced polarity from the oxo group, making it suitable for aqueous-organic mixtures .

- Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate ’s benzyl group increases hydrophobicity, reducing water solubility .

Reactivity and Stability

- Pyridinylmethyl carbamic acid esters () demonstrate complex reactivity due to trifluoroacetate counterions and fused bicyclic systems .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (pyrrolidin-3-ylthio)acetate typically involves:

- Formation of a thiol or thiolate intermediate on the pyrrolidine ring.

- Coupling of this thiol intermediate with an activated ester or halide derivative of acetic acid (e.g., methyl bromoacetate or methyl chloroacetate).

- Use of suitable bases and solvents to facilitate nucleophilic substitution or coupling reactions.

Preparation via Coupling Reaction of Unprotected Thiol

A notable method involves the coupling of an unprotected pyrrolidin-3-yl thiol with a methyl ester derivative to form the thioether bond. This approach was applied in the synthesis of carbapenem derivatives, which share structural similarity in the pyrrolidinylthio motif.

-

- The pyrrolidin-3-yl thiol is generated from a protected precursor via reduction or deprotection steps.

- The thiol is reacted directly with methyl bromoacetate or similar electrophiles in an organic solvent such as benzene or ethyl acetate.

- The reaction is typically conducted at room temperature with stirring.

- After completion, the mixture is quenched and purified by concentration and recrystallization.

-

- Pyrrolidin-3-yl thiol (unprotected)

- Methyl bromoacetate or methyl chloroacetate

- Organic solvents (benzene, ethyl acetate)

- Bases such as triethylamine or potassium carbonate to neutralize acid byproducts

-

- Room temperature or slightly elevated temperatures (25–40°C)

- Stirring for several hours (typically 3–10 hours)

- Inert atmosphere may be used to prevent oxidation of thiol

This method provides good yields and avoids the need for protecting groups on the thiol, simplifying the process.

Reduction of Cyanohydrin Intermediate Followed by Thiol Coupling

Another approach involves preparing the pyrrolidinyl thiol intermediate via reduction of a cyanohydrin derivative, followed by coupling with methyl acetate derivatives:

-

- Formation of Cyanohydrin: Starting from a pyrrolidine derivative, trimethylsilyl cyanide is added in benzene to form a cyanohydrin intermediate.

- Reduction: The cyanohydrin is reduced using lithium aluminum hydride (LAH) in diethyl ether at low temperature (-5°C to 4°C) to yield the pyrrolidinyl thiol.

- Coupling: The thiol is then reacted with methyl bromoacetate or equivalent to form this compound.

-

- Provides stereochemical control if chiral centers are present.

- The reduction step ensures clean conversion to the thiol without side reactions.

Use of Potassium Carbonate and Organic Solvents

In patent literature for related intermediates, potassium carbonate is used as a base in organic solvents such as ethyl acetate or isopropanol to facilitate nucleophilic substitution reactions involving thiolates:

-

- Mixing the pyrrolidinyl thiol or its salt with methyl bromoacetate in ethyl acetate.

- Addition of potassium carbonate to deprotonate the thiol, generating the reactive thiolate.

- Stirring at room temperature or mild heating to complete the reaction.

- Filtration to remove inorganic salts followed by concentration and purification.

Summary Table of Preparation Methods

Research Findings and Analysis

- The coupling reaction of unprotected thiol with methyl bromoacetate is a well-established route providing good yields with minimal side products.

- The cyanohydrin intermediate method allows for stereoselective synthesis and is useful when chiral purity is critical.

- Use of potassium carbonate as a base in organic solvents is a scalable and industrially favored method, ensuring efficient thiolate formation and reaction completion.

- Reaction parameters such as temperature, solvent choice, and base concentration significantly influence the yield and purity.

- Avoidance of thiol oxidation is critical; hence, inert atmospheres or antioxidants may be employed.

- Purification often involves solvent evaporation and recrystallization, with organic solvents like ethyl acetate or isopropanol preferred for product isolation.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl (pyrrolidin-3-ylthio)acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between pyrrolidine-3-thiol and methyl chloroacetate under controlled conditions. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Temperature : Optimal yields (~70–80%) are achieved at 50–60°C, avoiding side reactions like thioester hydrolysis .

- Catalysis : Triethylamine or DMAP is used to neutralize HCl byproducts and accelerate the reaction .

Validation : Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by NMR (δ 3.7 ppm for methyl ester, δ 3.2–3.5 ppm for pyrrolidine protons) .

Q. Q2. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal degradation : Use accelerated aging at 40°C/75% RH for 4 weeks, with HPLC tracking decomposition products (e.g., free thiol or oxidized disulfides) .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photolytic byproducts; store in amber vials under nitrogen .

Data Interpretation : Degradation >5% under ambient conditions suggests the need for stabilizers like BHT or argon purging .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory reactivity data in thioacetate derivatives like this compound?

Methodological Answer: Contradictions arise from competing pathways:

- Steric effects : Bulky pyrrolidine substituents hinder nucleophilic attack at the thioester carbonyl, reducing reactivity .

- Electronic effects : Electron-donating groups on pyrrolidine increase sulfur nucleophilicity, enhancing reaction rates .

Experimental Design : Compare kinetic data (via stopped-flow spectroscopy) for derivatives with varying substituents . Computational modeling (DFT) can map transition-state energies .

Q. Q4. How can researchers address batch-to-batch variability in impurity profiles during synthesis?

Methodological Answer: Implement a Quality-by-Design (QbD) framework:

- Critical Process Parameters (CPPs) : Optimize reaction time, pH, and solvent purity to minimize impurities like unreacted thiol or methyl chloroacetate .

- Analytical Control : Use GC-MS or LC-HRMS to quantify impurities (e.g., limit: <0.1% for residual solvents) .

Case Study : A 2024 study linked variability to trace metal contaminants in solvents; ICP-MS screening resolved this .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize solvent purity and inert atmospheres to suppress oxidation .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to resolve spectral ambiguities .

- Advanced Modeling : Apply DFT calculations to predict reactivity trends and guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.